![molecular formula C13H13N3O2S2 B2549575 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide CAS No. 868978-61-4](/img/structure/B2549575.png)
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide
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Overview
Description
“N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for “N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide” was not found in the available literature.
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole-containing compounds have been synthesized through various methods, including condensation of α-bromocarbonyl compounds with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include using solid support catalysts such as Al2O3, and TiCl4 .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific physical and chemical properties of “N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide” were not found in the available literature.
Scientific Research Applications
- Covalent Inhibitors : Researchers have explored this compound as a core scaffold for developing covalent inhibitors. For instance, it has been utilized in the synthesis of novel KRAS G12C inhibitors using the Groebke–Blackburn–Bienaymè reaction .
- Antitumor Properties : Some imidazo[1,2-a]pyridinone derivatives exhibit antitumor activity, making them promising candidates for cancer treatment .
- Gastric Ulcer and Diabetes Treatment : Certain imidazo[1,2-a]pyridinone compounds have been investigated for their potential in treating gastric ulcers, diabetes, and psychosis .
- Scaffold for Natural Products : Researchers have used imidazo[1,2-a]pyridine as a core scaffold to explore its potential in synthesizing biologically active molecules and natural products .
- Pharmacophore Exploration : The compound’s unique nitrogen-bridged heterocyclic structure makes it valuable for medicinal chemists. Understanding its SAR can guide the design of related bioactive compounds .
- C–C Bond Cleavage : Recent advances have focused on developing methods for constructing amides directly via C–C bond cleavage. N-(Pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under mild, metal-free conditions .
Medicinal Chemistry and Drug Development
Natural Product Synthesis
Biological Activity and SAR (Structure-Activity Relationship)
Synthetic Methodology Development
Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of more efficient methods for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects, is a future direction .
properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c17-20(18,13-5-3-9-19-13)14-7-6-11-10-16-8-2-1-4-12(16)15-11/h1-5,8-10,14H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZUDLCNSINJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide |
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